molecular formula C19H18N4O2 B7753422 5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-one

Cat. No.: B7753422
M. Wt: 334.4 g/mol
InChI Key: WLWZKRGFWBFABZ-UHFFFAOYSA-N
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Description

“5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a benzimidazole ring, a methoxy-methylphenyl group, and a pyrrolone core. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the methoxy-methylphenyl group: This step might involve electrophilic aromatic substitution reactions.

    Construction of the pyrrolone core: This could be done through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.

    Reduction: Reduction reactions might target the nitro groups if present or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Industry

    Dyes and Pigments: Possible use in the synthesis of dyes due to its aromatic structure.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their diverse biological activities.

    Pyrrolone derivatives: Studied for their pharmacological properties.

Uniqueness

The unique combination of the benzimidazole ring, methoxy-methylphenyl group, and pyrrolone core might confer specific properties that are not present in other similar compounds, making it a subject of interest for further research.

Properties

IUPAC Name

5-amino-4-(1H-benzimidazol-2-yl)-1-(2-methoxy-5-methylphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-11-7-8-16(25-2)14(9-11)23-10-15(24)17(18(23)20)19-21-12-5-3-4-6-13(12)22-19/h3-9H,10,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWZKRGFWBFABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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